1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one
Description
This compound features a 6,7-dihydropyrazolo[1,5-a]pyrazine core fused with a propan-1-one moiety substituted at position 3 with a phenylthio group. Its molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of 338.43 g/mol.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(7-11-20-14-4-2-1-3-5-14)17-9-10-18-13(12-17)6-8-16-18/h1-6,8H,7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCOYYIFCUSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one, specific precursors and reagents are required. The synthetic route often begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the addition of the phenylthio group. The process involves multiple steps, including:
Nucleophilic substitution reactions
Cyclization reactions
Industrial Production Methods: In industrial settings, production is scaled up using optimized reaction conditions, ensuring high yield and purity. The process typically involves:
Batch reactors for small-scale production
Continuous flow reactors for larger scale
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: Forms sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduces to thioethers with agents such as lithium aluminum hydride.
Substitution: Engages in electrophilic and nucleophilic substitution reactions, often using catalysts like palladium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Palladium catalysts, bases like potassium carbonate
Major Products: Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
This compound is widely used in:
Chemistry: As an intermediate in the synthesis of more complex molecules
Biology: Potential inhibitor in enzyme studies due to its structural complexity
Medicine: Investigated for antimicrobial and anticancer properties
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which this compound exerts its effects is based on its ability to interact with various molecular targets.
Molecular Targets: Enzymes, receptors, and ion channels
Pathways Involved: Inhibition of enzyme activity, interference with signal transduction pathways
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
(a) Pyrazoline vs. Dihydropyrazine Derivatives
Compounds like ME-1 () and others in the ME series (ME-1 to ME-4) contain a 4,5-dihydropyrazol-1-yl core instead of the dihydropyrazine ring. Key differences include:
- Substituent Effects : The phenylthio group in the target compound replaces the hydrazinyloxy group in ME-1, altering polarity and hydrogen-bonding capacity.
(b) Pyrazolo-Pyrimidinones
Compounds such as 5a,b () and derivatives in feature pyrazolo-pyrimidinone scaffolds. These structures lack the propan-1-one chain but share fused heterocyclic systems. The presence of a carbonyl group in pyrimidinones increases planarity and may enhance π-π stacking interactions compared to the target compound’s non-planar propan-1-one side chain .
Substituent-Driven Comparisons
(a) Phenylthio vs. Halogenated/Aryl Groups
- ME-3 (): Contains a 4-chlorophenyl group, which increases molecular weight (372.85 g/mol) and lipophilicity (ClogP ~3.2) compared to the phenylthio group (ClogP ~2.8 for the target compound).
- Compound 29 (): Features a trifluoromethylphenyl group and methylsulfonylbenzyl substituent. The trifluoromethyl group enhances metabolic stability, while the phenylthio group in the target compound may confer distinct redox properties due to sulfur’s nucleophilicity .
(b) Sulfur-Containing Analogues
Physicochemical and Spectral Properties
Key Observations :
- The target compound’s TLC mobility is likely lower than ME-1 (Rf 0.45) due to increased lipophilicity from the phenylthio group.
- NMR signals for the dihydropyrazine methylene protons (δ ~3.5–4.8) differ from pyrazoline methylenes (δ ~1.3–1.5 in ME series) .
Biological Activity
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound has attracted attention due to its potential biological activities, making it a candidate for medicinal chemistry and drug development.
Chemical Structure
The compound features a complex structure consisting of a dihydropyrazolo[1,5-a]pyrazine core linked to a phenylthio group and a propanone moiety. This unique arrangement allows for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of this compound is under investigation for its potential therapeutic applications.
Table 1: Summary of Biological Activities
Anticancer Activity
Recent studies have explored the anticancer potential of similar pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung) cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the sub-G1 phase .
Enzyme Modulation
The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes critical in metabolic pathways. Preliminary docking studies indicate binding affinity to targets involved in cancer progression and inflammation.
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that demonstrated promising anticancer properties. For example, derivatives of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea were tested and showed enhanced cytotoxicity compared to standard treatments like sorafenib, indicating that similar modifications in structure could yield beneficial therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
